Purine, 7-methyl-6-(methylthio)-
描述
The exact mass of the compound Purine, 7-methyl-6-(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Purine, 7-methyl-6-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 7-methyl-6-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1008-01-1 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
7-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
InChI 键 |
WGZQCBOLSZNNRW-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
规范 SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
其他CAS编号 |
1008-01-1 |
产品来源 |
United States |
科学研究应用
Chemical Properties and Structure
Methylthioinosine is characterized by a purine base with a methylthio group at the 6-position. This modification alters its biological activity compared to natural purines. Its structure can be represented as follows:
- Chemical Formula : C₈H₁₀N₄OS
- Molecular Weight : 210.25 g/mol
Anticancer Activity
Methylthioinosine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study synthesized novel 2,6,9-trisubstituted purine derivatives, including methylthioinosine analogs. These compounds were tested for their cytotoxicity against seven cancer cell lines. One compound demonstrated significant potency compared to cisplatin, a standard chemotherapy drug, indicating the potential of methylthioinosine derivatives in cancer therapeutics .
- Data Table: Cytotoxic Activity of Purine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | HL-60 | 0.85 | Induces apoptosis |
| 7h | A549 | 1.11 | Cell cycle arrest |
| Control | Cisplatin | 1.53 | DNA damage |
Metabolic Disorders
Methylthioinosine also shows promise in treating metabolic disorders such as type II diabetes mellitus. It acts as a DPP-IV inhibitor, which is crucial for regulating blood sugar levels.
- Case Study : A patent describes the synthesis of a compound related to methylthioinosine that acts as a DPP-IV inhibitor. This compound has shown efficacy in lowering glucose levels in diabetic models, highlighting its therapeutic potential .
In Silico Studies
Recent advancements in computational chemistry have enabled the exploration of methylthioinosine's interactions at the molecular level:
- 3D-QSAR Analysis : Studies employing quantitative structure-activity relationship (QSAR) models have shown that steric properties significantly contribute to the cytotoxicity of purine derivatives. This insight aids in designing more effective anticancer agents based on the methylthioinosine scaffold .
准备方法
Synthesis of 7-Methyl-6-Purinones
The foundational step involves preparing 7-methyl-6-purinones through alkaline hydrolysis of dialkoxy- or dialkylthio-7-methylpurines. For example, 2-methylthio-7-methyl-6-oxo-1,6-dihydropurine (2e) was synthesized by refluxing 1e (2-methylthio-6-ethoxy-7-methylpurine) in 8% NaOH-EtOH (1:2 v/v) at 100°C for 1.5 hours. This method yielded 2e in 87% after crystallization from ethanol.
Key Reaction Conditions:
Conversion to 6-Chloropurines
6-Purinones were chlorinated using phosphorus oxychloride (POCl₃). For instance, 2-methylthio-6-chloro-7-methylpurine (3e) was obtained by heating 2e with POCl₃ under reflux for 4 hours, achieving an 87% yield. The product was characterized by a melting point of 178–179°C and confirmed via NMR (CDCl₃, δ 4.06 ppm for N-CH₃).
Thiourea-Mediated Thiolation
The final step involved reacting 6-chloropurines with thiourea in ethanol. 2-Methylthio-7-methyl-6-thioxo-1,6-dihydropurine (4e) was synthesized by refluxing 3e with thiourea, yielding 86% of the product with a melting point of 176–177°C. NMR data (: δ 3.91 ppm for N-CH₃; : δ 164.8 ppm for C=S) confirmed the structure.
Direct N7 Alkylation Strategy
N-Trimethylsilylation and Alkylation
A 2024 study demonstrated the use of N-trimethylsilylated purines for regioselective N7 alkylation. For example, 7-(tert-butyl)-6-chloro-2-(methylthio)-7H-purine (7) was synthesized by reacting 6-chloro-2-methylthiopurine (6) with BSA (N,O-bis(trimethylsilyl)acetamide) and SnCl₄ in acetonitrile, followed by tert-butyl bromide addition. While this method targeted tert-butyl groups, adapting it for methyl groups would involve substituting tert-butyl bromide with methyl iodide.
Optimized Parameters:
Stability and Functionalization
The tert-butyl group at N7 exhibited stability under standard purine transformation conditions, such as hydrolysis to 7-(tert-butyl)-7H-purin-6-ol (13). This suggests that a methyl group at N7 would similarly withstand subsequent reactions, enabling the synthesis of diverse 6,7-disubstituted derivatives.
Comparative Analysis of Methods
Yield and Efficiency
Reaction Complexity
-
The chlorination method requires multiple steps (hydrolysis, chlorination, thiolation), increasing time and cost.
-
Direct alkylation simplifies synthesis to a single step but demands precise control of silylation and catalysis.
Scalability
-
The chlorination route has been scaled to 10 mmol batches with consistent results.
-
Direct alkylation’s reliance on SnCl₄ may pose challenges for large-scale production due to catalyst handling.
Experimental Data and Characterization
Table 1: Physicochemical Properties of Key Intermediates
| Compound | Yield (%) | Melting Point (°C) | NMR (δ, ppm) |
|---|---|---|---|
| 2e | 87 | 176–177 | 3.91 (s, N-CH₃) |
| 3e | 87 | 178–179 | 4.06 (s, N-CH₃) |
| 4e | 86 | 176–177 | 3.91 (s, N-CH₃), 10.38 (s, NH) |
| 7 | 52 | 177–179 | 2.64 (s, SCH₃), 1.87 (s, C(CH₃)₃) |
Table 2: Reaction Conditions and Outcomes
| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorination-thiourea | Ethanol | None | Reflux | 4 | 86 |
| Direct alkylation | ACN | SnCl₄ | RT | 4 | 52 |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methyl-6-(methylthio)purine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or methylation of precursor purines. For purity validation:
- Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.
- Confirm structural integrity via H/C NMR and IR spectroscopy (e.g., IR bands at ~1085 cm for methylthio groups) .
- Document reaction conditions (solvent, temperature, catalysts) rigorously to ensure reproducibility .
Q. How should 7-methyl-6-(methylthio)purine be stored to maintain stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Regularly monitor stability using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase changes or decomposition .
Q. Which analytical techniques are most effective for characterizing this compound’s electronic structure?
- Methodological Answer :
- Ultraviolet photoelectron spectroscopy (UPS) to study tautomerism and electronic configurations (e.g., vertical ionization energy ~8.64 eV) .
- Compare computational models (DFT) with experimental data to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can researchers design experiments to investigate metabolic pathways of 7-methyl-6-(methylthio)purine in biological systems?
- Methodological Answer :
- Use in vitro hepatocyte models to identify primary metabolites (e.g., 6-thioguanine analogs) via LC-MS/MS.
- Incorporate isotopic labeling (e.g., S) to track methylthio group transformations.
- Address inter-patient metabolic variability by stratifying samples based on enzyme activity (e.g., thiopurine methyltransferase levels) .
Q. What strategies resolve contradictions between metabolite levels and observed pharmacological effects?
- Methodological Answer :
- Perform dose-response studies correlating intracellular metabolite concentrations (6-TGN, 6-MMP) with cytotoxicity assays.
- Use multivariate regression to account for confounding factors (e.g., drug interactions, genetic polymorphisms).
- Validate findings in patient-derived cell lines to bridge in vitro and clinical data .
Q. How can spectroscopic methods elucidate tautomeric equilibria in 7-methyl-6-(methylthio)purine?
- Methodological Answer :
- Combine NMR (in DMSO-d) and X-ray crystallography to identify dominant tautomers.
- Analyze solvent effects on tautomer distribution using temperature-dependent UV-Vis spectroscopy.
- Cross-reference with gas-phase UPS data to distinguish intrinsic properties from solvent-mediated effects .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
